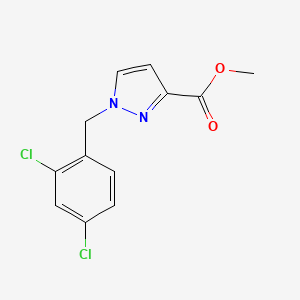

![molecular formula C26H31N5O3 B2413261 N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide CAS No. 1115392-47-6](/img/structure/B2413261.png)

N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide, also known as BQCA, is a chemical compound that has gained significant attention in scientific research. BQCA is a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2), which plays a crucial role in regulating the release of glutamate in the brain.

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition

A study highlighted the synthesis of thiazole-piperazine derivatives, including compounds structurally related to N-butyl-2-{4-[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]piperazin-1-yl}acetamide, as acetylcholinesterase inhibitors. These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, with potential implications for treating conditions like Alzheimer's disease (Yurttaş, Kaplancıklı, & Özkay, 2013).

Antimicrobial and Anticancer Activities

Another research explored the antimicrobial and anticancer potentials of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. The synthesized compounds showed significant activity against microbial strains and exhibited anticancer activity, highlighting the chemical's potential as a basis for developing new therapeutic agents (Mehta et al., 2019).

VEGFR-2 Inhibition and Antiproliferative Activity

Research on novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles, structurally akin to the compound , demonstrated anticancer activity through VEGFR-2 tyrosine kinase inhibition. These compounds showed higher cytotoxic activity than some standard treatments in breast cancer cell lines, suggesting a promising avenue for cancer therapy development (Hassan et al., 2021).

Anticonvulsant Properties

A study on acetamide derivatives of phthalimide, including compounds with structural similarities to this compound, explored their anticonvulsant properties. These derivatives were tested for their efficacy in preventing seizures, with some compounds showing promising results in standard anticonvulsant models (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).

α1-Adrenoreceptor Antagonism

Research into quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists included the synthesis and evaluation of compounds related to this compound. These compounds demonstrated potential as α1-adrenoceptor antagonists, indicating utility in treating conditions like hypertension (Abou-Seri, Abouzid, & El Ella, 2011).

Mecanismo De Acción

Target of Action

It’s known that similar compounds with indole and imidazole moieties have shown a broad range of biological activities . They have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, the compound could potentially impact a wide range of biochemical pathways.

Propiedades

IUPAC Name |

N-butyl-2-[4-[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O3/c1-2-3-13-27-23(32)18-29-14-16-30(17-15-29)24(33)19-31-22-12-8-7-11-21(22)25(28-26(31)34)20-9-5-4-6-10-20/h4-12H,2-3,13-19H2,1H3,(H,27,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKKUNTUTGPWEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1CCN(CC1)C(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2413183.png)

![2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2413185.png)

![(S)-1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B2413186.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2413187.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2413190.png)

![(5-Fluoropyridin-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2413192.png)

![3-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2413198.png)

![3-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2413201.png)